molecular formula C23H19Cl2NO2 B4775179 N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-2-phenylacrylamide

N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-2-phenylacrylamide

Cat. No. B4775179
M. Wt: 412.3 g/mol
InChI Key: VDSRPCZMWWRULI-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, commonly known as DCPA, is a chemical compound that has been widely used in scientific research. DCPA is a member of the acrylamide family of compounds and is known for its ability to inhibit the growth of various types of cancer cells. In

Mechanism of Action

The mechanism of action of DCPA is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including many that are important for cancer cell growth and survival. By inhibiting HSP90, DCPA disrupts the function of these proteins and leads to cancer cell death.
Biochemical and Physiological Effects:
DCPA has been shown to have minimal toxicity in normal cells and tissues. However, it can cause some toxicity in cancer cells, particularly at high doses. DCPA has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCPA in lab experiments is its specificity for cancer cells. DCPA has been shown to have minimal toxicity in normal cells and tissues, which makes it a promising candidate for cancer treatment. However, one limitation of using DCPA in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on DCPA. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of DCPA. Another area of interest is the development of new formulations of DCPA that can improve its solubility and bioavailability. Finally, there is ongoing research into the potential of DCPA as a cancer treatment, including the development of combination therapies that can enhance its effectiveness.

Scientific Research Applications

DCPA has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and lung cancer. DCPA has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c1-28-20-11-7-16(8-12-20)13-21(17-5-3-2-4-6-17)23(27)26-15-18-9-10-19(24)14-22(18)25/h2-14H,15H2,1H3,(H,26,27)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSRPCZMWWRULI-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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